3-(4H-1,2,4-triazol-4-yl)phenol

Description

BenchChem offers high-quality 3-(4H-1,2,4-triazol-4-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4H-1,2,4-triazol-4-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

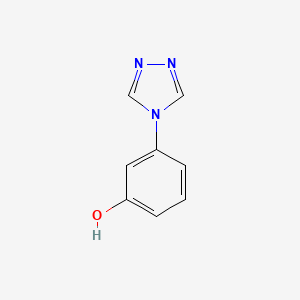

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-5-9-10-6-11/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYDYAJSQGPQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589353 | |

| Record name | 3-(4H-1,2,4-Triazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746656-39-3 | |

| Record name | 3-(4H-1,2,4-Triazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4H-1,2,4-triazol-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 3-(4H-1,2,4-triazol-4-yl)phenol?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, synthesis, and spectral properties, presenting them in a clear and accessible format for researchers and professionals in drug development.

Core Chemical Properties

3-(4H-1,2,4-triazol-4-yl)phenol, with the CAS Number 746656-39-3, is a phenol derivative featuring a 1,2,4-triazole substituent at the meta position. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | N/A |

| Molecular Weight | 161.16 g/mol | N/A |

| CAS Number | 746656-39-3 | N/A |

| Predicted Melting Point | 230-231 °C | N/A |

| Predicted Boiling Point | 388.3 ± 44.0 °C | N/A |

| Predicted Density | 1.32 ± 0.1 g/cm³ | N/A |

| Predicted pKa | 9.22 ± 0.10 | N/A |

Synthesis and Experimental Protocols

One plausible synthetic pathway, adapted from general methods for the synthesis of 4-substituted-4H-1,2,4-triazoles, is outlined below. This should be considered a general guideline, and optimization would be necessary for this specific target molecule.

General Synthetic Workflow for Aryl-1,2,4-Triazoles

Caption: General synthetic workflow for the preparation of aryl-1,2,4-triazoles.

Methodology:

-

Formylation of 3-Aminophenol: 3-Aminophenol is reacted with a formylating agent, such as formic acid or triethyl orthoformate, to yield N-(3-hydroxyphenyl)formamide. This reaction is typically carried out under reflux conditions.

-

Reaction with Hydrazine: The resulting formamide is then treated with hydrazine hydrate. This step forms a formylhydrazide intermediate.

-

Cyclization: The intermediate undergoes an intramolecular cyclization reaction, usually upon heating in the presence of an acid or base catalyst, to form the 1,2,4-triazole ring.

-

Purification: The final product, 3-(4H-1,2,4-triazol-4-yl)phenol, would then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Spectral Data

Experimental spectral data for 3-(4H-1,2,4-triazol-4-yl)phenol is not currently available in peer-reviewed literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated:

¹H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the phenol ring would be expected in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern would lead to a complex splitting pattern.

-

Triazole Protons: A characteristic singlet for the two equivalent protons on the 1,2,4-triazole ring would likely appear further downfield (δ 8.0-9.0 ppm).

-

Phenolic Proton: A broad singlet corresponding to the hydroxyl proton would be observed, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR:

-

Aromatic Carbons: Signals for the carbon atoms of the phenol ring would appear in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group would be the most downfield.

-

Triazole Carbons: The carbon atoms of the triazole ring would be expected to resonate in the region of δ 140-155 ppm.

FT-IR Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: While the 4H-1,2,4-triazole itself does not have an N-H bond, tautomerism could lead to the presence of a weak N-H stretching band.

-

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=N bonds in the triazole ring and the C=C bonds in the aromatic ring.

-

C-O Stretch: A stretching vibration for the phenolic C-O bond would be expected around 1200-1260 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.16 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of small molecules such as HCN, N₂, and CO from the parent ion.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with 3-(4H-1,2,4-triazol-4-yl)phenol. However, the 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of 1,2,4-triazole have been reported to exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.

The biological activity of 1,2,4-triazole derivatives is often attributed to their ability to coordinate with metal ions in the active sites of enzymes, thereby inhibiting their function. The nitrogen atoms of the triazole ring act as key coordinating ligands.

Given the lack of specific data for 3-(4H-1,2,4-triazol-4-yl)phenol, a logical workflow for investigating its potential biological activity is proposed below.

Caption: Proposed workflow for the biological evaluation of 3-(4H-1,2,4-triazol-4-yl)phenol.

This workflow would enable the systematic investigation of the compound's pharmacological profile, identification of its molecular targets, and elucidation of its mechanism of action, ultimately paving the way for potential therapeutic applications.

Conclusion

3-(4H-1,2,4-triazol-4-yl)phenol is a molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties based on available data and knowledge of related structures. Further research is warranted to fully characterize its synthesis, spectral properties, and biological activities to unlock its full potential.

3-(4H-1,2,4-triazol-4-yl)phenol CAS 746656-39-3 physical properties.

An In-depth Technical Guide to 3-(4H-1,2,4-triazol-4-yl)phenol (CAS 746656-39-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound belonging to the triazole family. The information is compiled from various chemical suppliers and databases, offering a centralized resource for laboratory and research applications.

Chemical Identity and Structure

3-(4H-1,2,4-triazol-4-yl)phenol is identified by the Chemical Abstracts Service (CAS) number 746656-39-3.[1][2][3][4] The molecule consists of a phenol ring substituted with a 1,2,4-triazole ring at the third position.

Caption: Relationship between the compound and its key chemical identifiers.

Physical and Chemical Properties

The following tables summarize the available quantitative data for 3-(4H-1,2,4-triazol-4-yl)phenol. It is important to note that some of these values are predicted through computational models and may differ from experimentally determined values.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Melting Point | 230-231 °C (from ethanol) | [2] |

| Boiling Point | 388.3 ± 44.0 °C | Predicted[2] |

| Density | 1.32 ± 0.1 g/cm³ | Predicted[2] |

| pKa | 9.22 ± 0.10 | Predicted[2] |

| Flash Point | Not applicable | |

| Solubility | Not available | [1] |

| Storage | 2-8 °C or Room Temperature | [2][4] |

Table 2: Molecular and Spectroscopic Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₈H₇N₃O | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| SMILES String | OC1=CC(N2C=NN=C2)=CC=C1 | |

| InChI | 1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-5-9-10-6-11/h1-6,12H | |

| InChI Key | HGYDYAJSQGPQKI-UHFFFAOYSA-N |

Experimental Protocols & Characterization

While specific experimental protocols for determining the physical properties of CAS 746656-39-3 are not detailed in the public literature, a general workflow for the synthesis and characterization of novel triazole derivatives can be established based on common laboratory practices. This involves synthesis, purification, and subsequent structural and physical analysis.

Caption: General workflow for the synthesis and characterization of triazole compounds.

Methodologies for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. These techniques provide detailed information about the hydrogen and carbon framework of the molecule, respectively, allowing for the verification of the connectivity of the phenol and triazole rings.[5][6][7]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of the compound, confirming its elemental composition (C₈H₇N₃O).[7][8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This method identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. Key absorptions would include O-H stretching for the phenol group and C=N and N-N stretching for the triazole ring.[8][9]

-

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula.[8]

-

Single Crystal X-ray Diffraction: When suitable crystals can be grown, this powerful technique provides the definitive three-dimensional structure of the molecule, including bond lengths and angles.

-

Melting Point Determination: The melting point is a key physical property used to assess the purity of a solid compound. A sharp melting range, such as the reported 230-231 °C, typically indicates high purity.[2]

Safety and Handling

According to available Safety Data Sheets (SDS), 3-(4H-1,2,4-triazol-4-yl)phenol is classified as a warning-level hazard.[1]

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory personal protective equipment should be used, including gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area to avoid inhalation of dust.[1] Store in a tightly closed container in a dry, well-ventilated place.[1]

This guide serves as a foundational resource. Researchers are encouraged to consult primary literature and safety data sheets from their specific supplier before commencing any experimental work.

References

- 1. aksci.com [aksci.com]

- 2. Phenol, 3-(4H-1,2,4-triazol-4-yl)- (9CI) | 746656-39-3 [amp.chemicalbook.com]

- 3. CAS Number 746656-39-3 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(4H-1,2,4-Triazol-4-yl)phenol - CAS:746656-39-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharm.minia.edu.eg [pharm.minia.edu.eg]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide on the Molecular Structure and Characterization of 3-(4H-1,2,4-triazol-4-yl)phenol

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-(4H-1,2,4-triazol-4-yl)phenol. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presented for comparative analysis.

Molecular Structure and Properties

3-(4H-1,2,4-triazol-4-yl)phenol, with the empirical formula C₈H₇N₃O, is an aromatic heterocyclic compound.[1] Its structure features a phenol ring substituted with a 4H-1,2,4-triazole ring at the meta position. The molecular weight of the compound is 161.16 g/mol .[1]

The crystal structure of 3-(1H-1,2,4-triazol-4-yl)phenol reveals two independent molecules in the asymmetric unit. These molecules are interconnected through intermolecular O—H⋯N hydrogen bonds, forming one-dimensional chains that extend along the c-axis. This hydrogen bonding is a key feature of its solid-state structure.

Synthesis and Characterization

The synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol can be achieved through the reaction of 3-aminophenol with diformylhydrazine. This method is analogous to the synthesis of its isomers, 2-(4H-1,2,4-triazol-4-yl)phenol and 4-(4H-1,2,4-triazol-4-yl)phenol.[2][3] The characterization of the final product relies on a combination of spectroscopic and crystallographic techniques.

Experimental Protocols

Synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol:

-

Reaction Setup: In a Teflon-lined stainless steel autoclave, combine 3-aminophenol (1 mmol) and diformylhydrazine (1 mmol).

-

Solvent Addition: Add dimethylformamide (DMF) as a solvent to the mixture.

-

Hydrothermal Reaction: Seal the autoclave and heat it in a furnace to 443 K for 48 hours.

-

Cooling and Isolation: Allow the reaction vessel to cool to room temperature (293 K).

-

Purification: Isolate the solid product by filtration and wash it sequentially with hot water and hot ethanol to remove unreacted starting materials and impurities.

-

Crystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain crystals suitable for X-ray diffraction analysis.

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the compound in a deuterated solvent (e.g., DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Use tetramethylsilane (TMS) as an internal standard.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the synthesized compound.

-

Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Introduce a sample into the mass spectrometer.

-

Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

-

-

Single-Crystal X-ray Diffraction:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 298 K) using Mo Kα radiation.

-

Solve the crystal structure using direct methods and refine it using full-matrix least-squares procedures.

-

Characterization Data

| Parameter | 2-(4H-1,2,4-triazol-4-yl)phenol[3] | 4-(4H-1,2,4-triazol-4-yl)phenol[2] |

| Molecular Formula | C₈H₇N₃O | C₈H₇N₃O |

| Molecular Weight | 161.17 | 161.16 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pbca |

| Unit Cell Dimensions | a = 7.273(3) Å, b = 14.265(4) Å, c = 7.720(3) Å, β = 90.93(3)° | a = 10.9373(15) Å, b = 7.4539(10) Å, c = 18.530(3) Å |

| Elemental Analysis (%) | C: 59.61 (found 59.70), H: 4.38 (found 4.25), N: 26.08 (found 26.06) | Data not provided |

Potential Biological Activity

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] The presence of the phenol group may further modulate this activity. While no specific biological studies have been reported for 3-(4H-1,2,4-triazol-4-yl)phenol, its structural similarity to other biologically active triazoles suggests it could be a candidate for further investigation in drug discovery programs.

Visualizations

To further elucidate the structure and experimental workflow, the following diagrams have been generated using the DOT language.

Caption: Molecular structure of 3-(4H-1,2,4-triazol-4-yl)phenol.

Caption: A typical experimental workflow.

Caption: Hydrogen bonding interaction.

References

- 1. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

The Diverse Biological Landscape of 4H-1,2,4-Triazole Derivatives: A Technical Guide

The 4H-1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad and potent pharmacological activities. Derivatives of this core have been extensively investigated, revealing a wide spectrum of biological actions, including antimicrobial, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the known biological activities of 4H-1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows for researchers, scientists, and drug development professionals.

Antimicrobial Activity

Derivatives of 4H-1,2,4-triazole have demonstrated significant efficacy against a range of microbial pathogens, including bacteria and fungi. The mechanism of antifungal action for many triazole-based drugs, such as fluconazole, involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[1][2]

Antibacterial Activity

Numerous studies have reported the antibacterial potential of 4H-1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria.[3] For instance, a series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold exhibited strong antibacterial activity against Staphylococcus aureus.[4][5] Some derivatives have shown activity comparable or even superior to standard antibiotics like streptomycin and ampicillin.[3][4]

Table 1: Antibacterial Activity of Selected 4H-1,2,4-Triazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 36 | Staphylococcus aureus | 0.264 mM | [3] |

| 36 | Streptococcus pyogenes | 0.132 mM | [3] |

| 18 | Staphylococcus aureus | - | [3] |

| 18 | Escherichia coli | - | [3] |

| 41 | Bacillus subtilis | 31.25 | [3] |

| 46-47 | Staphylococcus aureus | 3.125 | [6] |

| 48g | Broad Spectrum | 0.5-1 µM | [6] |

| 39c | Escherichia coli | 3.125 | [6] |

| 39h | Pseudomonas aeruginosa | 3.125 | [6] |

Note: '-' indicates that the specific MIC value was not provided in the abstract.

Antifungal Activity

The antifungal properties of 1,2,4-triazole derivatives are well-established, with several clinically used antifungal agents featuring this heterocyclic core.[7][8] Research has shown that novel synthesized 4H-1,2,4-triazole derivatives can exhibit potent antifungal activity against various fungal species, including Microsporum gypseum and Candida albicans.[4][5][9] Some compounds have demonstrated efficacy superior to the standard drug ketoconazole.[4][5]

Table 2: Antifungal Activity of Selected 4H-1,2,4-Triazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 5b, 5c, 5d, 5e, 5m, 5n | Microsporum gypseum | Superior to Ketoconazole | [4][5] |

| 1, 2, 3 | Various Fungi | Promising Activity | [10] |

| 46a, 47d | Candida albicans | 3.125 | [6] |

| 2a, 2b, 2c, 3a, 3b | Various Fungi | Good to Excellent | [8] |

Anticancer Activity

The antiproliferative properties of 4H-1,2,4-triazole derivatives have been a significant area of research, with compounds demonstrating cytotoxicity against various cancer cell lines.[11][12] The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression, such as tyrosine kinases, or the induction of apoptosis.[6][13]

For example, a series of 1,2,4-triazole derivatives were evaluated for their anticancer activity against a panel of cancer cell lines, with some compounds showing remarkable antiproliferative effects.[13] Further studies revealed that these compounds could act as potent inhibitors of EGFR, BRAF, and tubulin.[13] Another study reported that certain 1,2,4-triazole derivatives exhibited significant anticancer activity against human breast cancer cell lines.[11]

Table 3: Anticancer Activity of Selected 4H-1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| 58a | PC-3, DU-145, LNCaP | 26.0, 34.5, 48.8 | - | [6] |

| 62i | HT-29, H460, MDA-MB-231 | 0.90, 0.85, 1.54 | c-Kit, RET, FLT3 | [6] |

| 78j | A549, Caco-2, PC-3, B16-F10 | 6.78-9.05 | COX-2/5-LOX | [6] |

| 5m | BxPC-3, H1975, A875, HCT116, SW620, LS174T | 0.04, 3.2, 0.68, 1.2, 1.3, 0.08 | DNA Replication | [14] |

| 8c | - | - | EGFR, BRAF, Tubulin | [13] |

| 12d | MCF7 | 1.5 | STAT3 | [15] |

Note: '-' indicates that the specific value was not provided in the abstract.

Antiviral Activity

Certain 4H-1,2,4-triazole derivatives have been investigated for their antiviral properties.[16][17] For instance, novel 1,2,4-triazole-containing 4H-thiopyrano[2,3-b]quinolines were synthesized and evaluated for their activity against the influenza A virus.[16] While the activity was generally moderate, these findings provide a basis for the further development of new antiviral agents.[16] The well-known antiviral drug ribavirin, which contains a 1,2,4-triazole ring, underscores the potential of this scaffold in antiviral drug discovery.[4][18]

Anti-inflammatory Activity

Anti-inflammatory effects are another significant biological activity associated with 4H-1,2,4-triazole derivatives.[19][20] Studies have shown that these compounds can exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokines.[20] For example, newly synthesized 1,2,4-triazole derivatives containing a propionic acid moiety demonstrated anti-inflammatory and immunomodulatory activity by decreasing the levels of TNF-α and IFN-γ.[21]

Enzyme Inhibition

The ability of 4H-1,2,4-triazole derivatives to inhibit various enzymes is a key aspect of their diverse pharmacological profile.[22][23] These compounds have been shown to be effective inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease.[22][24] This inhibitory activity makes them promising candidates for the treatment of diseases like Alzheimer's and diabetes mellitus.[24] A series of novel Schiff bases containing the 1,2,4-triazole structure were synthesized and showed inhibitory properties against acetylcholinesterase.[25]

Table 4: Enzyme Inhibition Activity of Selected 4H-1,2,4-Triazole Derivatives

| Compound ID | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| 12d | Acetylcholinesterase | 0.73 ± 0.54 | - | [24] |

| 12m | Butyrylcholinesterase | 0.038 ± 0.50 | - | [24] |

| 12d | α-Glucosidase | 36.74 ± 1.24 | - | [24] |

| 12d | Urease | 19.35 ± 1.28 | - | [24] |

| 4e, 4g | Acetylcholinesterase | 0.43-3.87 | 0.70 ± 0.07–8.65 ± 5.6 | [25] |

Note: '-' indicates that the specific value was not provided in the abstract.

Experimental Protocols

General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

A standardized broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown on a suitable agar medium. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive control wells (containing only medium and bacteria) and negative control wells (containing only medium) are also included. The microtiter plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Culture and Seeding: Cancer cells are cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics. The cells are then harvested and seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO and then diluted in the culture medium). Control wells with untreated cells and vehicle-treated cells are included. The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization and Absorbance Measurement: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Caption: Potential anticancer mechanisms of 4H-1,2,4-triazole derivatives.

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. benthamdirect.com [benthamdirect.com]

- 11. isres.org [isres.org]

- 12. researchgate.net [researchgate.net]

- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents [jstage.jst.go.jp]

- 15. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 19. Studies on 1,2,4-triazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives | MDPI [mdpi.com]

- 21. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 24. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

Potential Therapeutic Applications of 3-(4H-1,2,4-triazol-4-yl)phenol: A Technical Guide

Disclaimer: To date, no direct experimental studies on the biological activity or therapeutic applications of 3-(4H-1,2,4-triazol-4-yl)phenol have been published in peer-reviewed literature. This guide, therefore, extrapolates the potential of this compound based on the established biological activities of the broader 1,2,4-triazole class of compounds and, most significantly, on a study of a structurally analogous isomer.

Introduction

The 1,2,4-triazole nucleus is a well-established pharmacophore, forming the core of numerous clinically approved drugs with a wide range of therapeutic activities. These include antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, and anticancer agents. The therapeutic versatility of the 1,2,4-triazole scaffold stems from its unique physicochemical properties, which allow for diverse molecular interactions with biological targets. This guide explores the therapeutic potential of the specific, yet uninvestigated, compound 3-(4H-1,2,4-triazol-4-yl)phenol.

Predicted Therapeutic Application: Selective Antiproliferative Agent in Oncology

The most compelling evidence for the potential therapeutic application of 3-(4H-1,2,4-triazol-4-yl)phenol comes from a study on a closely related structural isomer, 7-(3-hydroxyphenyl)-4-methyl-2H-triazolo[3,2-c]triazole. This compound, which also features a meta-substituted hydroxyphenyl group, has demonstrated significant and selective antiproliferative activity against cancer cell lines, with no discernible effect on healthy cells. This finding strongly suggests that 3-(4H-1,2,4-triazol-4-yl)phenol may possess similar selective anticancer properties.

Quantitative Data from a Structurally Related Isomer

While specific quantitative data for 3-(4H-1,2,4-triazol-4-yl)phenol is unavailable, the qualitative results for the meta-hydroxyphenyl triazolo-triazole isomer are summarized below.

| Compound | Activity against Cancer Cell Lines | Activity against Normal Cell Lines |

| 7-(3-hydroxyphenyl)-4-methyl-2H-triazolo[3,2-c]triazole (meta-isomer) | Significant Antiproliferative | No Activity |

| ortho-isomer | Weak Antiproliferative | Not specified |

| para-isomer | Active | Active |

Data extrapolated from the abstract of a study on isomeric triazolo-triazoles.

Experimental Protocol: In Vitro Antiproliferative Assay (Representative)

The following is a representative protocol for a Sulforhodamine B (SRB) assay, a common method for determining cytotoxicity and cell proliferation, which could be used to evaluate 3-(4H-1,2,4-triazol-4-yl)phenol.

Objective: To determine the in vitro antiproliferative activity of 3-(4H-1,2,4-triazol-4-yl)phenol against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal cell line (e.g., MCF-10A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4H-1,2,4-triazol-4-yl)phenol

-

Dimethyl sulfoxide (DMSO)

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 3-(4H-1,2,4-triazol-4-yl)phenol in culture medium from a DMSO stock solution. Add the diluted compound to the wells and incubate for 48-72 hours.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilization: Remove the SRB solution and wash the plates with 1% acetic acid. Air dry the plates and add Tris base solution to each well to solubilize the bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conceptual Workflow for Screening

The process of identifying a selective antiproliferative agent can be visualized as follows:

Broader Therapeutic Potential of the 1,2,4-Triazole Scaffold

Beyond oncology, the 1,2,4-triazole nucleus is associated with a wide array of pharmacological activities. Therefore, 3-(4H-1,2,4-triazol-4-yl)phenol could also be investigated for the following applications:

-

Antifungal: Many blockbuster antifungal drugs, such as fluconazole and itraconazole, are 1,2,4-triazole derivatives. They typically function by inhibiting fungal cytochrome P450 enzymes.

-

Antimicrobial: A vast number of 1,2,4-triazole derivatives have been synthesized and shown to possess antibacterial activity against various strains.

-

Anticonvulsant: The 1,2,4-triazole ring is a feature of some compounds with anticonvulsant properties.

-

Anti-inflammatory: Certain 1,2,4-triazole derivatives have demonstrated anti-inflammatory effects.

Synthesis and Mechanism of Action

Proposed Synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol

A plausible synthetic route for 3-(4H-1,2,4-triazol-4-yl)phenol can be adapted from the established synthesis of its 2- and 4-isomers.

Reaction: Condensation of 3-aminophenol with diformylhydrazine.

Experimental Protocol (Proposed):

-

Reaction Setup: In a Teflon-lined stainless steel autoclave, combine 3-aminophenol (1 equivalent) and diformylhydrazine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Reaction Conditions: Seal the autoclave and heat it in a furnace to approximately 170°C for 48 hours.

-

Work-up: After cooling the reaction vessel to room temperature, isolate the crude product.

-

Purification: Wash the product with hot water and hot ethanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent.

Potential Mechanism of Action in Oncology (Hypothetical)

While the precise mechanism of action for 3-(4H-1,2,4-triazol-4-yl)phenol is unknown, many small molecule anticancer agents function by inhibiting protein kinases that are crucial for cancer cell survival and proliferation. A hypothetical signaling pathway that could be targeted is depicted below.

A Comprehensive Review of Synthetic Strategies for Substituted 1,2,4-Triazoles

A Technical Guide for Researchers and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The versatile nature of this heterocyclic ring has driven the development of a multitude of synthetic methodologies for the preparation of its substituted derivatives. This technical guide provides an in-depth review of the key synthetic routes to substituted 1,2,4-triazoles, presenting detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers and scientists in the field of drug discovery and development.

Classical Synthetic Methodologies

Two of the most established methods for the synthesis of 1,2,4-triazoles are the Pellizzari and Einhorn-Brunner reactions. These methods, while foundational, often require harsh reaction conditions.

The Pellizzari Reaction

First reported in 1911, the Pellizzari reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[1] The reaction typically necessitates high temperatures, often exceeding 200°C, and can be conducted neat or in a high-boiling solvent.[1]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical Pellizzari Reaction) [2][3]

-

Materials: Benzamide, Benzoylhydrazide, High-boiling solvent (e.g., nitrobenzene or diphenyl ether, optional).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

-

If a solvent is used, add it to the flask.

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.

-

Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

If the reaction was performed neat, the solidified product can be triturated with ethanol to remove impurities.

-

The crude product is then purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.

-

Mechanism of the Pellizzari Reaction

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[3]

Caption: General mechanism of the Pellizzari reaction.

The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction involves the condensation of diacylamines (imides) with hydrazines in the presence of a weak acid to form an isomeric mixture of 1,2,4-triazoles.[4] This method is particularly useful for the synthesis of N-substituted triazoles.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [5]

-

Materials: N-formylbenzamide, Phenylhydrazine, Glacial acetic acid.

-

Procedure:

-

Dissolve N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (20 mL).

-

Reflux the mixture for 4 hours.

-

Upon cooling, the product crystallizes from the solution.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

-

Further purification can be achieved by recrystallization from ethanol.

-

Mechanism of the Einhorn-Brunner Reaction

The reaction proceeds through the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by dehydration, a proton shift, and intramolecular cyclization to form the triazole ring.[2]

Caption: General mechanism of the Einhorn-Brunner reaction.

Modern Synthetic Approaches

To overcome the limitations of classical methods, such as harsh conditions and low yields, a variety of modern synthetic strategies have been developed. These include microwave-assisted synthesis, multi-component reactions, and oxidative cyclization methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields.[6] This technique has been successfully applied to the synthesis of 1,2,4-triazoles, offering a greener and more efficient alternative to conventional heating.[7]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide [1]

-

Materials: Substituted hydrazine, Formamide.

-

Procedure:

-

In a microwave reaction vessel, combine the substituted hydrazine (1 mmol) with formamide (20 equiv).

-

Seal the vessel and irradiate the reaction mixture at 160°C for 10 minutes.

-

After cooling, the reaction mixture is worked up to isolate the desired 1,2,4-triazole.

-

Experimental Protocol: Microwave-Assisted Pellizzari-type Reaction

-

Materials: Aromatic hydrazide (0.005 mol), Substituted nitrile (0.0055 mol), n-Butanol (10 mL), Potassium carbonate (0.0055 mol).

-

Procedure:

-

Add the aromatic hydrazide, substituted nitrile, and potassium carbonate to a 20 mL microwave reaction vessel containing n-butanol.

-

Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.

-

After cooling, the precipitated product is collected by filtration and recrystallized from ethanol.

-

One-Pot Multi-Component Reactions

One-pot multi-component reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. Several such methods have been developed for the synthesis of trisubstituted 1,2,4-triazoles.[8][9][10]

Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles [11]

-

Materials: Carboxylic acid, Amidine, Hydrazine, Peptide coupling agent (e.g., HATU), Base (e.g., DIPEA), Solvent (e.g., DMF).

-

Procedure:

-

A mixture of the carboxylic acid and amidine is treated with a peptide coupling agent and a base in a suitable solvent to form an acylamidine intermediate in situ.

-

The corresponding hydrazine is then added to the reaction mixture.

-

The reaction is stirred at an appropriate temperature until the cyclization is complete, yielding the 1,3,5-trisubstituted 1,2,4-triazole.

-

Oxidative Cyclization of Amidrazones

The oxidative cyclization of amidrazones with aldehydes provides a versatile route to 3,4,5-trisubstituted 1,2,4-triazoles.[12][13][14] This method often employs mild and environmentally benign catalysts.

Experimental Protocol: Ceric Ammonium Nitrate Catalyzed Oxidative Cyclization [12]

-

Materials: Amidrazone, Aldehyde, Ceric Ammonium Nitrate (CAN), Polyethylene Glycol (PEG).

-

Procedure:

-

A mixture of the amidrazone (1 mmol), aldehyde (1.1 mmol), and CAN (5 mol%) in PEG is heated at 80°C.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up to isolate the 3,4,5-trisubstituted 1,2,4-triazole.

-

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various substituted 1,2,4-triazoles using the methodologies described above.

Table 1: Classical Synthesis of Substituted 1,2,4-Triazoles

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |

| Benzamide | Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | Neat, 220-250°C, 2-4 h | 84% | [15] |

| N-formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Acetic acid, reflux, 4 h | Good | [5] |

Table 2: Modern Synthesis of Substituted 1,2,4-Triazoles

| Method | Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |

| Microwave-assisted | Phenylhydrazine | Formamide | 1-Phenyl-1H-1,2,4-triazole | 160°C, 10 min | 74% | [1] |

| Microwave-assisted | 4-Chlorobenzohydrazide | Benzonitrile | 3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole | n-Butanol, K₂CO₃, 150°C, 2 h | Not specified | |

| One-pot | Benzoic acid | Benzamidine | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | HATU, DIPEA, DMF | up to 90% |

| Oxidative Cyclization | Benzamidrazone | Benzaldehyde | 3,4,5-Triphenyl-4H-1,2,4-triazole | CAN (5 mol%), PEG, 80°C | up to 96% | [12][13] |

Conclusion

The synthesis of substituted 1,2,4-triazoles is a rich and evolving field of organic chemistry. While classical methods like the Pellizzari and Einhorn-Brunner reactions remain valuable, modern approaches such as microwave-assisted synthesis, multi-component reactions, and oxidative cyclizations offer significant advantages in terms of efficiency, milder reaction conditions, and higher yields. This guide provides a comprehensive overview of these key methodologies, equipping researchers with the knowledge to select and implement the most suitable synthetic strategy for their specific target molecules in the pursuit of novel therapeutic agents. The detailed protocols and comparative data herein serve as a practical resource for the synthesis and exploration of this important class of heterocyclic compounds.

References

- 1. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]

- 8. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isres.org [isres.org]

- 10. One-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. A Simple and Efficient Synthesis of 3,4,5-Trisubstituted/N-Fused 1,2,4-Triazoles via Ceric Ammonium Nitrate Catalyzed Oxidative Cyclization of Amidrazones with Aldehydes Using Polyethylene Glycol as a Recyclable Reaction Medium [organic-chemistry.org]

- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Insights into Hydroxyphenyl-Substituted Triazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectroscopic Data for 4-(4H-1,2,4-triazol-4-yl)phenol

Due to the limited availability of specific experimental data for 3-(4H-1,2,4-triazol-4-yl)phenol, we present the spectroscopic data for its structural isomer, 4-(4H-1,2,4-triazol-4-yl)phenol. This data provides a valuable reference point for the characterization of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4-(4H-1,2,4-triazol-4-yl)phenol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Data for 4-(4H-1,2,4-triazol-4-yl)phenol

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Specific ¹H and ¹³C NMR peak assignments for 4-(4H-1,2,4-triazol-4-yl)phenol are not detailed in the reviewed literature. General spectral features for related substituted 1,2,4-triazoles often show aromatic protons in the range of δ 7.0-8.5 ppm and triazole protons around δ 8.0-9.0 ppm.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 4-(4H-1,2,4-triazol-4-yl)phenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3448 | Strong, Broad | O-H stretch (phenol) |

| 3321 | Medium | N-H stretch (triazole) |

| 3078 | Medium | Aromatic C-H stretch |

| 1625 | Strong | C=N stretch (triazole ring) |

| 1535, 1260, 1050, 950 | Medium-Strong | N-C=S amide bands (if applicable) or ring vibrations |

| 1250 | Strong | C-O stretch (phenol) |

Note: The IR data is a compilation of characteristic peaks observed for similar 4-substituted-4H-1,2,4-triazole-3-thiol derivatives and may vary slightly for 4-(4H-1,2,4-triazol-4-yl)phenol.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-(4H-1,2,4-triazol-4-yl)phenol

| m/z | Ion |

| 161.0589 | [M]+ (Calculated for C₈H₇N₃O)[2] |

Experimental Protocols

The following section outlines a general methodology for the synthesis and spectroscopic characterization of hydroxyphenyl-substituted 1,2,4-triazoles, based on established procedures for related compounds.[3][4]

Synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol

A common route for the synthesis of 4-aryl-4H-1,2,4-triazoles involves the reaction of a primary aromatic amine with diformylhydrazine.

Materials:

-

p-Aminophenol

-

Diformylhydrazine

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

A mixture of p-aminophenol and diformylhydrazine in a suitable solvent such as DMF is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to yield pure 4-(4H-1,2,4-triazol-4-yl)phenol.

Spectroscopic Characterization

Instrumentation:

-

NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

IR: Spectra are recorded on an FT-IR spectrometer, and samples are typically prepared as KBr pellets.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a similar high-resolution mass spectrometer.

Sample Preparation:

-

NMR: Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

IR: A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet.

-

MS: Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, for analysis.

Proposed Synthetic Pathway for 3-(4H-1,2,4-triazol-4-yl)phenol

The following diagram illustrates a plausible synthetic route for the target compound, 3-(4H-1,2,4-triazol-4-yl)phenol. This pathway is based on established synthetic methodologies for substituted 1,2,4-triazoles.

Caption: Proposed synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the characterization of a newly synthesized compound like 3-(4H-1,2,4-triazol-4-yl)phenol.

Caption: Workflow for compound characterization.

Conclusion

This technical guide has provided a summary of available spectroscopic data for 4-(4H-1,2,4-triazol-4-yl)phenol as a proxy for the less-documented 3-isomer. The outlined experimental protocols and visualized synthetic and characterization workflows offer a practical framework for researchers working with this class of heterocyclic compounds. Further experimental investigation is required to fully elucidate the specific spectroscopic properties of 3-(4H-1,2,4-triazol-4-yl)phenol.

References

In-Depth Technical Guide on the Solubility and Stability Profile of 3-(4H-1,2,4-triazol-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on publicly available data and established scientific principles. Specific experimental data for 3-(4H-1,2,4-triazol-4-yl)phenol is limited; therefore, this guide includes predictive information and standardized methodologies for analogous compounds. All provided protocols are for informational purposes and should be adapted and validated for specific experimental contexts.

Executive Summary

This technical guide offers a detailed examination of the predicted solubility and stability profile of 3-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document synthesizes available physicochemical data and presents standardized, detailed protocols for the experimental determination of solubility and stability, in line with industry best practices. Furthermore, it visualizes experimental workflows and potential biological interactions through signaling pathway diagrams, providing a comprehensive resource for researchers.

Core Compound Information

3-(4H-1,2,4-triazol-4-yl)phenol is a small molecule featuring a phenol group attached to a 1,2,4-triazole ring. This unique combination of a weakly acidic phenolic hydroxyl group and a polar, hydrogen-bond accepting triazole moiety governs its physicochemical properties, including solubility and stability, which are critical for its potential development as a therapeutic agent.

Physicochemical Properties

A summary of the known and predicted properties of 3-(4H-1,2,4-triazol-4-yl)phenol is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | Sigma-Aldrich[1] |

| Molecular Weight | 161.16 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid (predicted) | Sigma-Aldrich[1] |

| CAS Number | 746656-39-3 | Sigma-Aldrich[1] |

| InChI Key | HGYDYAJSQGPQKI-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| SMILES | OC1=CC(N2C=NN=C2)=CC=C1 | Sigma-Aldrich[1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The structure of 3-(4H-1,2,4-triazol-4-yl)phenol, with its capacity for hydrogen bonding from the phenol group and the nitrogen atoms in the triazole ring, suggests moderate solubility in polar solvents.

Predicted Solubility

Based on its structural features, a qualitative solubility profile is predicted in Table 2. The "like dissolves like" principle suggests that the compound will be more soluble in polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble | Capable of hydrogen bonding with the solvent. The parent 1H-1,2,4-triazole is reported to be soluble in water.[2][3] |

| Polar Aprotic | DMSO, DMF | Soluble | High polarity and ability to act as hydrogen bond acceptors. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble | Lack of favorable interactions with non-polar solvents. |

Experimental Protocol for Thermodynamic Solubility Determination

The Shake-Flask method is the gold standard for determining thermodynamic solubility.[4][5][6][7]

Objective: To determine the equilibrium solubility of 3-(4H-1,2,4-triazol-4-yl)phenol in various solvents at a controlled temperature.

Materials:

-

3-(4H-1,2,4-triazol-4-yl)phenol (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of solid 3-(4H-1,2,4-triazol-4-yl)phenol to a vial.

-

Add a known volume of the desired solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or µg/mL.

References

- 1. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action for Antifungal 1,2,4-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 1,2,4-triazole antifungal agents. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular interactions, biochemical pathways, and experimental methodologies crucial for understanding and advancing antifungal therapies.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of 1,2,4-triazole compounds stems from their potent and specific inhibition of a key enzyme in the fungal sterol biosynthesis pathway: lanosterol 14α-demethylase.[1][2][3][4] This enzyme, a cytochrome P450 monooxygenase encoded by the ERG11 or CYP51 gene, is essential for the conversion of lanosterol to ergosterol.[1][2][3][5] Ergosterol is a vital component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][5]

The nitrogen atom at the 4-position of the 1,2,4-triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the natural substrate, lanosterol, from binding.[6] This inhibition disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[5][6] The incorporation of these aberrant sterols into the fungal cell membrane alters its physical properties, increases its permeability, and disrupts the function of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.[4]

A secondary mechanism of action has also been proposed, where the accumulation of sterol intermediates, such as lanosterol and eburicol, induces negative feedback regulation of HMG-CoA reductase (Hmg1), a critical enzyme earlier in the ergosterol biosynthesis pathway.[7]

Signaling Pathway of 1,2,4-Triazole Action

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of 1,2,4-triazole compounds.

Quantitative Data on Antifungal Activity

The efficacy of 1,2,4-triazole compounds is quantified through various in vitro assays, primarily determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the target enzyme.

Table 1: Minimum Inhibitory Concentration (MIC) of Common 1,2,4-Triazoles against Pathogenic Fungi

| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Fluconazole | Candida albicans | 0.125 - >64 | [8] |

| Candida glabrata | 0.5 - >64 | [8][9] | |

| Candida krusei | 8 - >64 | [8] | |

| Cryptococcus neoformans | 0.25 - 16 | [10] | |

| Aspergillus fumigatus | >400 | [11] | |

| Itraconazole | Candida albicans | 0.015 - 16 | [8] |

| Candida glabrata | 0.06 - 4 | [9] | |

| Aspergillus fumigatus | 0.125 - >8 | [12] | |

| Voriconazole | Candida albicans | 0.015 - 16 | [8] |

| Candida glabrata | 0.03 - 2 | [9] | |

| Aspergillus fumigatus | 0.125 - 4 | [12] | |

| Posaconazole | Aspergillus fumigatus | 0.06 - 2 | [12] |

Note: MIC values can vary significantly based on the specific strain, testing methodology (e.g., CLSI vs. EUCAST), and the presence of resistance mechanisms.

Table 2: IC50 Values of 1,2,4-Triazoles against Lanosterol 14α-Demethylase (CYP51)

| Antifungal Agent | Fungal Species | IC50 (µM) | Reference(s) |

| Fluconazole | Candida albicans | 0.1 - 0.2 | [13] |

| Aspergillus fumigatus | 4.8 | [11] | |

| Itraconazole | Candida albicans | ~0.5 | [13] |

| Ketoconazole | Candida albicans | 0.4 - 0.6 | [13] |

| Voriconazole | Candida albicans | ~2.3 | [13] |

| Various CYP enzymes | 8.4 - 10.5 | [14] |

Experimental Protocols

CYP51 Inhibition Assay (Reconstitution Assay)

This in vitro assay measures the direct inhibitory effect of a compound on the activity of lanosterol 14α-demethylase.

Objective: To determine the IC50 value of a 1,2,4-triazole compound against purified fungal CYP51.

Methodology:

-

Expression and Purification of Recombinant CYP51:

-

The gene encoding the target fungal CYP51 is cloned into an expression vector, often with a tag (e.g., His-tag) for purification.

-

The vector is transformed into a suitable expression host (e.g., E. coli).

-

Protein expression is induced, and the cells are harvested and lysed.

-

The recombinant CYP51 is purified using affinity chromatography.[13]

-

-

Reconstitution of the Enzyme System:

-

Purified CYP51 is reconstituted with a cytochrome P450 reductase (CPR) and lipids to mimic the cellular environment.[15]

-

-

Enzymatic Reaction:

-

Detection and Quantification:

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]

-

Ergosterol Quantification Assay

This assay measures the total ergosterol content in fungal cells to assess the impact of 1,2,4-triazole treatment.

Objective: To quantify the reduction in cellular ergosterol levels following exposure to a 1,2,4-triazole compound.

Methodology:

-

Fungal Culture and Treatment:

-

The target fungal strain is cultured in a suitable growth medium.

-

The culture is treated with the 1,2,4-triazole compound at a specific concentration (e.g., MIC). A control culture without the compound is also prepared.

-

-

Cell Harvesting and Lysis:

-

Ergosterol Extraction:

-

Quantification by HPLC:

-

Data Analysis:

-

The amount of ergosterol is normalized to the dry weight of the fungal biomass.

-

The percentage reduction in ergosterol content in the treated sample is calculated relative to the untreated control.

-

Antifungal Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a 1,2,4-triazole compound against a specific fungal strain.

Methodology (Broth Microdilution Method - CLSI/EUCAST guidelines):

-

Inoculum Preparation:

-

Drug Dilution:

-

The 1,2,4-triazole compound is serially diluted in a 96-well microtiter plate containing the growth medium.[13]

-

-

Inoculation and Incubation:

-

Each well is inoculated with the fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.

-

The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[20]

-

-

Endpoint Determination:

Mechanisms of Resistance

The emergence of resistance to 1,2,4-triazole antifungals is a significant clinical concern. The primary mechanisms of resistance include:

-

Alterations in the Drug Target: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[23][24][25]

-

Overexpression of the Target Enzyme: Increased expression of the ERG11 gene, often due to tandem repeats in the promoter region, results in higher levels of the target enzyme, requiring higher drug concentrations for inhibition.[23][25]

-

Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter and major facilitator superfamily (MFS) families, actively removes azole drugs from the fungal cell, preventing them from reaching their target.[23]

-

Alterations in the Sterol Biosynthesis Pathway: Changes in other enzymes in the ergosterol biosynthesis pathway can sometimes compensate for the inhibition of CYP51.[23][26]

The following diagram illustrates the logical relationships of these resistance mechanisms.

References

- 1. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors | CoLab [colab.ws]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 19. microbiologyresearch.org [microbiologyresearch.org]

- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. Molecular mechanisms of azole resistance in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Supramolecular Architecture of Crystalline 4-(4H-1,2,4-triazol-4-yl)phenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the supramolecular interactions present in the crystalline structure of 4-(4H-1,2,4-triazol-4-yl)phenol. The information is compiled from crystallographic studies, focusing on the non-covalent forces that dictate the three-dimensional assembly of this molecule, a compound of interest due to the versatile coordination and hydrogen bonding capabilities of the 1,2,4-triazole moiety.

Crystallographic and Structural Data

The crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system, and the key crystallographic parameters are summarized below.

Table 1: Crystal Data and Structure Refinement for 4-(4H-1,2,4-triazol-4-yl)phenol

| Parameter | Value |

| Empirical Formula | C₈H₇N₃O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.9373(15) |

| b (Å) | 7.4539(10) |

| c (Å) | 18.530(3) |

| Z | 8 |

| Temperature (K) | 298 |

| R1 | 0.0682 |

| wR2 | 0.1361 |

| Reflections Collected | 1328 |

Experimental Protocols

Synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol

The synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol is achieved through a hydrothermal method. The protocol involves the reaction of diformylhydrazine with p-aminophenol in a dimethylformamide (DMF) solvent under hydrothermal conditions.

Experimental Workflow for Synthesis

Caption: Hydrothermal synthesis of the title compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. Data for the crystallographic analysis was collected at 298 K. The structure was solved by direct methods and refined by full-matrix least squares.

Supramolecular Interactions and Crystal Packing

The crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol is characterized by a three-dimensional network established through a combination of hydrogen bonding and π-π stacking interactions. These non-covalent forces are crucial in the formation of the overall supramolecular assembly.

Hydrogen Bonding

The primary hydrogen bonding interaction involves the hydroxyl group of the phenol ring and the nitrogen atoms of the triazole ring of adjacent molecules. This interaction is a key contributor to the formation of the extended network.

π-π Stacking

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings (both the phenol and triazole rings) of neighboring molecules play a significant role in stabilizing the crystal packing. These interactions contribute to the expansion of the three-dimensional network.

Diagram of Supramolecular Assembly

Caption: Intermolecular interactions in the crystal.

The interplay of these supramolecular interactions results in a robust three-dimensional crystalline architecture. Understanding these non-covalent forces is fundamental for the rational design of new crystalline materials and for modulating the physicochemical properties of active pharmaceutical ingredients.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis involves the reaction of 3-aminophenol with diformylhydrazine under hydrothermal conditions. This method is analogous to the reported synthesis of its isomers, 2-(4H-1,2,4-triazol-4-yl)phenol and 4-(4H-1,2,4-triazol-4-yl)phenol.[1]

Chemical Reaction

Reaction scheme for the synthesis of 3-(4H-1,2,4-triazol-4-yl)phenol.

Quantitative Data Summary

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 2-(4H-1,2,4-triazol-4-yl)phenol | o-Aminophenol, Diformylhydrazine | Hydrothermal, 443 K, 2 days | 64 | [1] |

| 4-(4H-1,2,4-triazol-4-yl)phenol | p-Aminophenol, Diformylhydrazine | Hydrothermal, in DMF | Not specified |

Experimental Protocol

This protocol is adapted from the synthesis of the ortho-isomer and is expected to yield the desired meta-substituted product.[1]

Materials:

-

3-Aminophenol

-

Diformylhydrazine

-

Deionized water

-

Ethanol

-

Teflon-lined stainless steel autoclave

Equipment:

-

Furnace or oven capable of reaching 170 °C (443 K)

-

Analytical balance

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reactant Preparation: In a suitable container, combine 3-aminophenol (0.6 mmol, 0.065 g) and diformylhydrazine (0.6 mmol, 0.053 g).

-

Reaction Setup: Transfer the mixture into a Teflon-lined stainless steel autoclave.

-

Hydrothermal Synthesis: Seal the autoclave and place it in a furnace. Heat the autoclave to 170 °C (443 K) and maintain this temperature for 48 hours.

-

Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature. Carefully open the autoclave and isolate the solid product.

-

Purification: Wash the isolated product with hot deionized water followed by hot ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to obtain the final 3-(4H-1,2,4-triazol-4-yl)phenol.

-

Characterization: The final product should be characterized by standard analytical techniques such as FT-IR, NMR spectroscopy, and elemental analysis to confirm its identity and purity.[1]